Superior Antioxidant Capacity: Quantified Radical Scavenging Potency Compared to Caffeic and Caftaric Acids
In a direct comparative study using in vitro free radical scavenging assays, chicoric acid exhibited significantly higher potency than its primary metabolites, caffeic acid and caftaric acid. Chicoric acid was approximately 2.2-fold more potent at scavenging hydroxyl radicals (HO•) and 1.3-fold more potent at scavenging superoxide radicals (O2•) compared to caffeic acid [1]. The data confirm that the intact chicoric acid molecule is a more effective direct antioxidant than its constituent monomeric parts.
| Evidence Dimension | Antioxidant Activity (IC50) |
|---|---|
| Target Compound Data | HO• IC50: 20.77 µM; O2• IC50: 8.06 µM |
| Comparator Or Baseline | Caffeic acid: HO• IC50: 45.71 µM; O2• IC50: 10.49 µM. Caftaric acid: HO• IC50: 39.18 µM; O2• IC50: 9.51 µM |
| Quantified Difference | ~2.2-fold lower IC50 vs. caffeic acid for HO•; ~1.3-fold lower vs. caffeic acid for O2• |
| Conditions | In vitro hydroxyl (HO•) and superoxide (O2•) radical scavenging assays |
Why This Matters
This superior radical scavenging potency directly translates to more robust protection against oxidative damage in cellular and biochemical models, making chicoric acid the preferred choice for applications requiring high antioxidant efficacy.
- [1] Kowalczyk M, et al. Table 6: Results of the various antioxidant activity tests of tested compounds. Materials (Basel). 2024;17(11):2575. View Source
